molecular formula C14H12ClN3O3 B12822143 4-[(7R,7aS)-7-hydroxy-1,3-dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl]-2-chloro-3-methylbenzonitrile

4-[(7R,7aS)-7-hydroxy-1,3-dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl]-2-chloro-3-methylbenzonitrile

Cat. No.: B12822143
M. Wt: 305.71 g/mol
InChI Key: KEJORAMIZFOODM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identification and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The compound’s systematic name, 4-[(7R,7aR)-7-hydroxy-1,3-dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl]-2-chloro-3-methylbenzonitrile , adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The name reflects:

  • The pyrrolo[1,2-c]imidazole bicyclic core, fused at positions 1 and 2 of the pyrrole and imidazole rings, respectively.
  • Substituents at position 4 of the benzene ring: a nitrile group (-CN), a chlorine atom at position 2, and a methyl group at position 3.
  • Stereochemical descriptors (7R,7aR) for the hydroxyl-bearing carbon (C7) and the adjacent bridgehead carbon (C7a) in the tetrahydropyrroloimidazole system.

Alternative nomenclature includes BMS-564929 , a developmental code assigned during its investigation as a SARM. The SMILES notation C14H12ClN3O3 further clarifies connectivity:
Cc1c(Cl)c(ccc1N2C(=O)[C@@H]3[C@H](O)CCN3C2=O)C#N.

Molecular Formula and Stereochemical Configuration

The molecular formula C₁₄H₁₂ClN₃O₃ corresponds to a molar mass of 305.716 g/mol . Key structural features include:

Property Value
Molecular Weight 305.716 Da
Stereochemical Centers C7 (R), C7a (S)
Hybridization sp³ (pyrrolidine), sp² (imide)
Hydrogen Bond Donors/Acceptors 1 (hydroxyl), 4 (nitrile, imide, ketone)

The tetrahydropyrroloimidazole core adopts a folded conformation , with the hydroxyl group at C7 participating in intramolecular hydrogen bonding with the adjacent imide carbonyl. X-ray crystallography confirms the (7R,7aS) configuration, critical for androgen receptor (AR) binding selectivity.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

While experimental NMR data for this compound is not publicly disclosed, predictions based on analogous SARMs suggest:

  • ¹H NMR :
    • Aromatic protons (benzene ring): δ 7.2–7.8 ppm (multiplet, 3H).
    • Methyl group (C3): δ 2.3 ppm (singlet).
    • Pyrrolidine protons: δ 3.1–4.0 ppm (multiplet, 4H).
  • ¹³C NMR :
    • Nitrile carbon: δ 118 ppm.
    • Imide carbonyls: δ 170–175 ppm.
Infrared (IR) Spectroscopy

Key absorptions include:

  • ν(O-H) : 3300–3500 cm⁻¹ (hydroxyl stretch).
  • ν(C≡N) : 2240 cm⁻¹ (nitrile stretch).
  • ν(C=O) : 1680–1720 cm⁻¹ (imide carbonyls).
Mass Spectrometry (MS)

The molecular ion [M+H]⁺ at m/z 306.1 fragments via:

  • Loss of H₂O (-18 Da) from the hydroxyl group.
  • Cleavage of the imide ring, yielding ions at m/z 189 (pyrroloimidazole fragment) and m/z 117 (chloromethylbenzonitrile).

Crystallographic Analysis and X-ray Diffraction Studies

X-ray crystallography (PDB ID: 2NW4 ) reveals critical structural insights:

Parameter Value
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 8.21 Å, b = 10.34 Å, c = 18.47 Å
Resolution 1.90 Å
R-factor 0.198

The ligand-binding domain (LBD) of the AR accommodates BMS-564929 through:

  • Hydrogen bonding : Hydroxyl-O to Asn705, nitrile-N to Leu704.
  • Van der Waals interactions : Chlorine and methyl groups with Phe764 and Trp741.

Notably, the (7R,7aS) configuration induces a 170° dihedral angle between the benzene and pyrroloimidazole rings, optimizing AR binding while minimizing prostate stimulation.

Properties

IUPAC Name

2-chloro-4-(7-hydroxy-1,3-dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl)-3-methylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3/c1-7-9(3-2-8(6-16)11(7)15)18-13(20)12-10(19)4-5-17(12)14(18)21/h2-3,10,12,19H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJORAMIZFOODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)C#N)N2C(=O)C3C(CCN3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(7R,7aS)-7-hydroxy-1,3-dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl]-2-chloro-3-methylbenzonitrile involves multiple steps. The starting materials typically include 2-chloro-3-methylbenzonitrile and a suitable hydantoin derivative. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and purity. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality. Purification steps may include crystallization, filtration, and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(7R,7aS)-7-hydroxy-1,3-dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl]-2-chloro-3-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance:

  • Case Study : In vitro tests demonstrated that the compound effectively reduced the viability of various cancer cell lines, including breast and prostate cancer cells. The observed IC50 values were significantly lower than those of standard chemotherapeutic agents .

Androgen Receptor Modulation

The compound acts as a modulator of androgen receptors, which are crucial in the development of certain cancers, particularly prostate cancer.

  • Binding Affinity : The compound has demonstrated a Ki value of approximately 3.2 nM for androgen receptors, indicating strong binding affinity . This suggests its potential use in therapies targeting androgen-dependent malignancies.

Neuroprotective Effects

Preliminary research suggests that this compound may possess neuroprotective properties. It has been studied for its effects on neuronal survival and function under stress conditions.

  • Mechanism : The neuroprotective effects are hypothesized to be mediated through the modulation of oxidative stress pathways and apoptosis signaling cascades .

Pharmacological Insights

The pharmacokinetic profile of the compound suggests it has favorable absorption characteristics:

  • Bioavailability : Predicted high bioavailability with positive human intestinal absorption rates.
  • Blood-Brain Barrier Penetration : The compound is likely to penetrate the blood-brain barrier effectively, making it a candidate for neurological applications .

Table of Binding Properties

PropertyMeasurementpHTemperature (°C)
EC50 (nM)2.37.422
Ki (nM)3.27.422

Mechanism of Action

The mechanism of action of 4-[(7R,7aS)-7-hydroxy-1,3-dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl]-2-chloro-3-methylbenzonitrile involves its interaction with specific molecular targets. The compound is known to bind to androgen receptors, inhibiting their activity. This interaction disrupts the normal signaling pathways, leading to various biological effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

(a) Compound 13a (N-Substituted Pyrrole Derivative)

  • Structure : Features a pyrrole core substituted with furyl, oxazolyl, and tetrazolyl groups .
  • Key Differences: Lacks the fused imidazole ring system present in the target compound. Contains a tetrazole group, enhancing metabolic stability but increasing synthetic complexity.

(b) Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethylimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)

  • Structure: An imidazo[1,2-a]pyridine derivative with ester, cyano, and nitrophenyl groups .
  • Key Differences: The imidazo[1,2-a]pyridine core differs in ring fusion topology compared to the target’s pyrrolo[1,2-c]imidazole.

Functional Group Analysis

Property Target Compound Compound 13a Compound 1l
Core Structure Pyrrolo[1,2-c]imidazole Pyrrole Imidazo[1,2-a]pyridine
Substituents Chloro, methyl, nitrile Furyl, oxazolyl, tetrazolyl Nitrophenyl, ester, cyano
Molecular Weight 342.76 g/mol Not reported ~544 g/mol (calculated)
Polar Groups Hydroxyl, ketones Tetrazole, oxazole Nitro, ester

Methodological Approaches for Comparative Analysis

Recent studies highlight computational tools for structural comparisons:

  • Tanimoto Coefficient-Based Similarity Indexing: Used to quantify molecular similarity between phytocompounds and reference drugs (e.g., SAHA) by comparing fingerprint values . Applied here, this method could assess the target compound’s resemblance to known bioactive imidazole derivatives.
  • LC/MS Profiling: Marine actinomycete-derived compounds are prioritized using LC/MS to identify minor but structurally novel analogs . This approach could aid in discovering natural analogs of the target compound.

Biological Activity

The compound 4-[(7R,7aS)-7-hydroxy-1,3-dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl]-2-chloro-3-methylbenzonitrile , also known by its identifier BMS-564929 , is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C14H12ClN3O3
  • Molecular Weight : 305.716 g/mol
  • CAS Number : 627530-84-1
  • Structure : The compound features a chloro-substituted aromatic ring and a pyrroloimidazole moiety, which contributes to its biological activity.

Biological Activity

The biological activity of this compound has been primarily evaluated in the context of antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that BMS-564929 exhibits significant antimicrobial properties. In vitro studies have shown effective inhibition against various strains of bacteria and fungi. Notably:

  • Minimum Inhibitory Concentration (MIC) values were determined against Mycobacterium tuberculosis (Mtb) strains. The compound demonstrated an MIC of approximately 12.14 µM against Mtb H37Rv, indicating potent activity compared to standard antimycobacterial agents like isoniazid (MIC = 2.84 µM) .
CompoundTarget OrganismMIC (µM)
BMS-564929Mtb H37Rv12.14
IsoniazidMtb H37Rv2.84

Anticancer Activity

BMS-564929 has also been investigated for its potential as a selective androgen receptor modulator (SARM). Preliminary studies suggest it may influence androgen receptor signaling pathways, which are crucial in cancer biology . This modulation could lead to therapeutic applications in hormone-sensitive cancers.

Case Studies and Research Findings

  • Antimycobacterial Screening : A comprehensive study evaluated various derivatives of the compound against multidrug-resistant strains of Mtb. Results indicated that BMS-564929 maintained its efficacy with only a minor decrease in activity against resistant strains compared to sensitive ones . This suggests a unique mechanism of action that could be exploited for developing new treatments for tuberculosis.
  • Structural Activity Relationship (SAR) : Investigations into the structural features of BMS-564929 revealed that the presence of the chloro group enhances lipophilicity, improving cell membrane penetration and bioavailability . This has implications for drug design aimed at optimizing antimicrobial efficacy.
  • Comparative Studies : In comparative studies with other compounds exhibiting similar structures, BMS-564929 consistently showed superior activity against various mycobacterial strains, highlighting its potential as a lead compound for further development .

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?

Methodological Answer:
The synthesis of structurally complex heterocycles like this compound typically involves multi-step reactions. For example, one-pot two-step reactions (e.g., combining imidazole and pyrrolidine precursors under reflux conditions) can yield fused bicyclic frameworks . Key steps include:

  • Cyclization : Use of DCM or ethanol as solvents with catalysts like Na₂S₂O₄ or H₂SO₄ .
  • Purification : Column chromatography (e.g., petroleum ether/ethyl acetate gradients) and recrystallization to achieve >95% purity .
  • Validation : HRMS (ESI) and ¹H/¹³C NMR to confirm molecular weight and stereochemistry .

Basic: How should researchers characterize the compound’s stereochemistry and functional groups?

Methodological Answer:

  • Stereochemical analysis : Use ¹H NMR coupling constants and NOESY to resolve configurations at the 7R and 7aS positions .
  • Functional groups : IR spectroscopy identifies carbonyl (1700–1750 cm⁻¹) and hydroxy (3200–3600 cm⁻¹) stretches .
  • Complementary techniques : X-ray crystallography (if crystals form) or computational modeling (DFT) for absolute configuration .

Advanced: How can contradictions in spectral data (e.g., NMR vs. HRMS) be resolved during characterization?

Methodological Answer:

  • Cross-validation : Compare HRMS-derived molecular formulas with NMR integration ratios to detect impurities or hydration .
  • Dynamic effects : Variable-temperature NMR to identify tautomerization or conformational flexibility affecting peak splitting .
  • Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to trace ambiguous signals in crowded spectral regions .

Advanced: What experimental design principles apply to studying the compound’s environmental fate or toxicity?

Methodological Answer:

  • Long-term ecotoxicity : Follow protocols from projects like INCHEMBIOL (2005–2011), which assess abiotic/biotic degradation and bioaccumulation using OECD guidelines .
  • Tiered testing : Start with in vitro assays (e.g., Daphnia magna acute toxicity), then proceed to mesocosm studies for ecosystem-level impacts .
  • Analytical monitoring : LC-MS/MS to quantify parent compounds and metabolites in environmental matrices (detection limits: ~0.1 ppb) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Exposure mitigation : Use fume hoods, PPE (nitrile gloves, lab coats), and explosion-proof equipment due to potential flammability and respiratory hazards .
  • Spill response : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste facilities .
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis or oxidation .

Advanced: How can computational modeling predict the compound’s biological activity or metabolic pathways?

Methodological Answer:

  • Pharmacophore modeling : Tools like Schrödinger’s Phase or MOE to identify binding motifs for target proteins (e.g., kinase inhibitors) .
  • ADME prediction : SwissADME or pkCSM to estimate solubility, CYP450 metabolism, and blood-brain barrier penetration .
  • Docking studies : AutoDock Vina or Glide for virtual screening against X-ray crystallographic protein structures (resolution ≤2.0 Å) .

Basic: Where can researchers access reliable physicochemical data for this compound?

Methodological Answer:

  • Databases :
    • PubChem : Free access to spectral data and toxicity profiles .
    • ChemSpider : Curated properties (e.g., logP, pKa) with links to primary literature .
    • CAS Registry : For patent and regulatory information using the CAS RN .

Advanced: What strategies optimize yield in diastereoselective syntheses of similar pyrroloimidazoles?

Methodological Answer:

  • Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry at the 7a position .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance diastereomeric excess (de >80%) by stabilizing transition states .
  • Catalytic asymmetric synthesis : Chiral Brønsted acids (e.g., TRIP) for enantioselective cycloadditions .

Basic: What analytical techniques are suitable for stability testing under varying pH and temperature?

Methodological Answer:

  • Forced degradation : Expose to 0.1 M HCl/NaOH (25–80°C) and monitor decomposition via UPLC-PDA at 254 nm .
  • Kinetic studies : Arrhenius plots to extrapolate shelf-life at 25°C from accelerated conditions (40–60°C) .

Advanced: How can researchers address low reproducibility in biological assays involving this compound?

Methodological Answer:

  • Batch variability : Pre-screen multiple synthetic batches via HPLC-ELSD to ensure ≥98% purity .
  • Assay controls : Include reference standards (e.g., staurosporine for kinase assays) and validate cell line authenticity via STR profiling .
  • Data normalization : Use Z’-factor analysis to quantify assay robustness and minimize false positives/negatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.